molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2

Phenol, 4-[(phenylimino)methyl]-

Cat. No. B154604
CAS RN: 1689-73-2
M. Wt: 197.23 g/mol
InChI Key: VCZFRGSYWKUOPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 4-[(phenylimino)methyl]phenol has been explored in several studies. For instance, the oxidative polycondensation reaction conditions of 4-[(phenylimino)methyl]phenol with different oxidants such as air oxygen, H2O2, and NaOCl in aqueous alkaline and neutral medium were examined, yielding oligo-4-[(phenylimino)methyl]phenol with varying success rates depending on the oxidant used . Another study focused on the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol under various conditions, achieving different yields and molecular weights . Additionally, a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized for potential antibacterial applications .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, UV-vis, NMR, and X-ray diffraction have been employed to characterize the molecular structures of these compounds. For example, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized by X-ray single crystal diffraction, revealing the coexistence of enol–imine and keto–amine tautomeric forms . Similarly, the molecular structure and spectroscopic properties of (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol were characterized, concluding that the compound exists in enol form in the solid state .

Chemical Reactions Analysis

The reactivity of these compounds has been studied in various contexts. For instance, nitro-substituted 4-[(phenylmethylene)imino]phenolates were investigated for their solvatochromism and as probes for preferential solvation in solvent mixtures . The solvatochromic switches exhibited by these compounds indicate their potential for applications in sensing and molecular electronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. The thermal stability of poly-4-[(2-methylphenyl)iminomethyl]phenol was assessed, showing higher stability against thermal decomposition compared to its monomer . The electrical conductivity measurements indicated that the polymer is a typical semiconductor . The solvatochromic behavior of nitro-substituted phenolates was explained based on interactions with the solvent medium . Theoretical and experimental studies on the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers of these compounds have also been conducted .

Case Studies

Several case studies have been reported, such as the use of synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols as antibacterial agents against various human pathogens . The study of conformational isomerism in (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol provided insights into the structural and thermochemical aspects of these compounds . Additionally, the orthorhombic polymorphism of 4-(2-phenyldiazenyl)-2-[(phenylimino)methyl]phenol was discovered, which differed from the previously reported monoclinic system10.

properties

IUPAC Name

4-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOXNBOSQXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061885
Record name Phenol, 4-[(phenylimino)methyl]-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[(phenylimino)methyl]-

CAS RN

1689-73-2
Record name N-(4-Hydroxybenzylidene)aniline
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Record name Phenol, 4-((phenylimino)methyl)-
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Record name 4-Hydroxybenzalaniline
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name ALPHA-(PHENYLIMINO)-P-CRESOL
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Record name 4-[(Phenylimino)methyl]phenol
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Synthesis routes and methods

Procedure details

A solution of hydroxy benzaldehyde (5.00 g, 41 mmol) in toluene (200 cm3) was heated to 109° C. before aniline (1.86 g, 20 mmol) was added under nitrogen. The mixture was then allowed to cool, forming a yellow solid after 30 minutes. The reaction was continued with the further addition of aniline (1.86 g, 20 mmol). Dean and Stark apparatus was used to collect water (0.6 cm3). Reflux continued for a further 5 hours by which time 0.7 cm3 of water had collected. After cooling the mixture, a thick crystalline mass was formed which was filtered and dried under vacuum at 90° C. to give 4-hydroxybenzylidene-aniline (7.3 g, 94%) as pale cream crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two

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